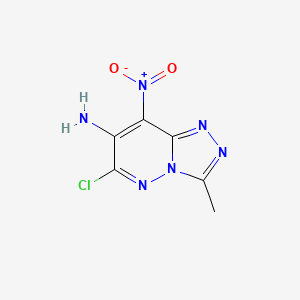

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with chloro, methyl, and nitro substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds, followed by nitration and chlorination reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used but often include amines, substituted triazolopyridazines, and other derivatives .

Scientific Research Applications

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine can be compared with other similar compounds, such as:

1,2,4-Triazolo[4,3-a]quinoxaline: This compound also has a triazole ring fused to another heterocycle and exhibits similar antimicrobial and antiviral properties.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .

Biological Activity

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H6ClN5O2

- Molecular Weight : 215.61 g/mol

- CAS Number : 81450-31-9

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular pathways. It has been noted for its activity against certain types of cancer cells and as a potential antimicrobial agent.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 8.0 | |

| A549 (Lung Cancer) | 12.2 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting survival signals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising results against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

A study conducted by researchers at the University of Edinburgh explored the effects of this compound on HepG2 liver cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. The study concluded that the compound's mechanism involved the induction of oxidative stress leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In another study published in MDPI, the compound was tested against various bacterial and fungal strains. The findings demonstrated that it effectively inhibited the growth of Candida albicans, suggesting its potential use as an antifungal agent. The study highlighted the need for further investigations to understand the mechanisms underlying its antimicrobial activity .

Properties

CAS No. |

81450-31-9 |

|---|---|

Molecular Formula |

C6H5ClN6O2 |

Molecular Weight |

228.59 g/mol |

IUPAC Name |

6-chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine |

InChI |

InChI=1S/C6H5ClN6O2/c1-2-9-10-6-4(13(14)15)3(8)5(7)11-12(2)6/h8H2,1H3 |

InChI Key |

CXFKSGGFPHMUSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1N=C(C(=C2[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.